2,6-Dichloro-3-fluorophenacyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloro-3-fluorophenacyl bromide, also known as 2-Bromo-2’,6’-dichloro-3’-fluoroacetophenone, is a chemical compound with the empirical formula C8H4BrCl2FO . It has a molecular weight of 285.93 .

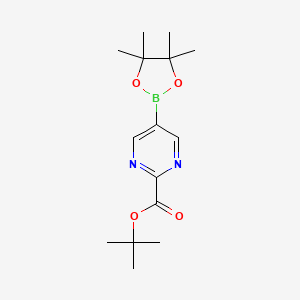

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, 1 fluorine atom, and 1 oxygen atom .Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 38-44 °C . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

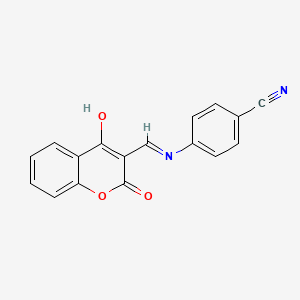

Antitumor Activity

Research has demonstrated the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines carrying a 2,4-dichloro-5-fluorophenyl moiety through cyclization with substituted phenacyl bromides, showing moderate to excellent in vitro antitumor activity against a panel of cancer cell lines (Bhat et al., 2009).

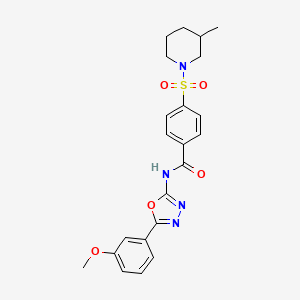

Antimicrobial Activity

Novel 1,2,4-Triazolo[3,4-b]thiazole derivatives synthesized via a multi-component reaction involving 2,4-dichloro-5-fluorophenacyl bromide have exhibited antimicrobial activity against bacterial and fungal strains (Bhat & Holla, 2004).

Antibacterial and Anti-inflammatory Agents

Synthesis of new 2,4-disubstituted thiazoles as potential antibacterial and anti-inflammatory agents has been reported. These compounds were derived from reactions involving 2,4-dichloro-5-fluorophenacyl bromide, demonstrating promising biological activities (Holla et al., 2003).

Fluorescence Sensing

A study on the synthesis of 1-Pyrenyl- and 3-Perylenyl-antimony(V) derivatives for the turn-on sensing of fluoride ions in water at sub-ppm concentrations has been conducted. These derivatives were synthesized using bromide salts, including phenacyl bromides, indicating their utility in detecting fluoride ions through fluorescence response (Hirai et al., 2016).

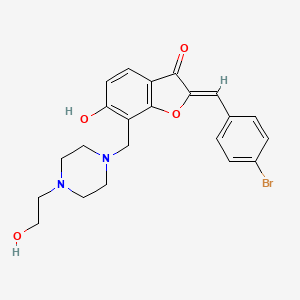

Antipathogenic Activity

Thiourea derivatives synthesized through reactions involving acyl bromides have shown significant antipathogenic activity, especially against biofilm-forming bacterial strains. These findings suggest the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Safety and Hazards

2,6-Dichloro-3-fluorophenacyl bromide is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing in dust, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

Mecanismo De Acción

Target of Action

This compound is often used as a reactant in the synthesis of other compounds .

Mode of Action

It is known to be used as a reactant in the synthesis of various compounds .

Biochemical Pathways

It is used as a reactant in the synthesis of aminoarylthiazole derivatives, which are known to correct the chloride transport defect in cystic fibrosis .

Result of Action

As a reactant, its effects would largely depend on the compounds it is used to synthesize .

Action Environment

It is known that the compound is a solid at room temperature and should be stored at 2-8°c .

Propiedades

IUPAC Name |

2-bromo-1-(2,6-dichloro-3-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-4(10)1-2-5(12)8(7)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVUFUXFUVITSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)C(=O)CBr)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2604645.png)

![2-Methyl-[1,1'-biphenyl]-3-amine](/img/structure/B2604646.png)

![[2-(N-methylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2604648.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2604657.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2604664.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2604666.png)